molecular formula C9H7ClO4 B13697210 3-(2-Chloro-3-hydroxyphenyl)-2-oxopropanoic acid

3-(2-Chloro-3-hydroxyphenyl)-2-oxopropanoic acid

Cat. No.: B13697210
M. Wt: 214.60 g/mol
InChI Key: GDFNYLVXLUMHBX-UHFFFAOYSA-N
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Description

3-(2-Chloro-3-hydroxyphenyl)-2-oxopropanoic acid is a substituted phenylpyruvic acid derivative characterized by a 2-oxopropanoic acid backbone attached to a phenyl ring substituted with a chlorine atom at the 2-position and a hydroxyl group at the 3-position. The chlorine and hydroxyl substituents likely influence its electronic properties, lipophilicity, and reactivity compared to simpler phenylpyruvic acids .

Properties

Molecular Formula

C9H7ClO4

Molecular Weight

214.60 g/mol

IUPAC Name

3-(2-chloro-3-hydroxyphenyl)-2-oxopropanoic acid

InChI

InChI=1S/C9H7ClO4/c10-8-5(2-1-3-6(8)11)4-7(12)9(13)14/h1-3,11H,4H2,(H,13,14)

InChI Key

GDFNYLVXLUMHBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)O)Cl)CC(=O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-3-hydroxyphenyl)-2-oxopropanoic acid typically involves the chlorination of a suitable phenolic precursor followed by oxidation and subsequent functional group transformations. One common method involves the chlorination of 2-hydroxyacetophenone using thionyl chloride or phosphorus pentachloride to introduce the chloro group. This is followed by oxidation using reagents such as potassium permanganate or chromium trioxide to form the ketone group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and oxidation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-3-hydroxyphenyl)-2-oxopropanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as ammonia, primary amines, or thiols in the presence of a base.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

3-(2-Chloro-3-hydroxyphenyl)-2-oxopropanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-3-hydroxyphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The chloro and hydroxy groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, potentially affecting enzyme activity or receptor binding. The ketone group can undergo nucleophilic addition reactions, leading to the formation of covalent adducts with target proteins.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key differences between 3-(2-Chloro-3-hydroxyphenyl)-2-oxopropanoic acid and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Phenyl/Other Group Key Properties/Activities References
This compound C₉H₇ClO₄ ~228.6 2-Cl, 3-OH on phenyl Higher lipophilicity due to Cl; potential hydrogen bonding from OH Inferred
3-(3-Hydroxyphenyl)-2-oxopropanoic acid C₉H₈O₄ 180.16 3-OH on phenyl ChemSpider ID: 4476924; lower mass than chloro analog
3-(4-Hydroxyphenyl)-2-oxopropanoic acid C₉H₈O₄ 180.16 4-OH on phenyl Degradation product in phenol metabolism; para-OH may alter acidity
3-(Indol-3-yl)-2-oxopropanoic acid C₁₁H₉NO₃ 203.19 Indol-3-yl group Enzymatic product (e.g., from L-Trp); role in plant growth
3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-oxopropanoic acid C₁₀H₉BrO₅ 289.08 3-Br, 4-OH, 5-OCH₃ on phenyl Bromine increases molar mass; methoxy enhances stability

Key Observations:

  • Substituent Effects: The chloro and hydroxyl groups in the target compound likely increase its acidity compared to non-hydroxylated analogs.
  • Positional Isomerism : The 3-hydroxyphenyl analog (meta-OH) exhibits distinct hydrogen-bonding capabilities compared to the 4-hydroxyphenyl (para-OH) variant, which may influence its solubility and reactivity .
  • Heterocyclic Derivatives: The indole-substituted analog (3-(indol-3-yl)-2-oxopropanoic acid) demonstrates broader biological relevance, such as involvement in enzymatic pathways and plant metabolism .

Biological Activity

3-(2-Chloro-3-hydroxyphenyl)-2-oxopropanoic acid is an organic compound with significant potential in medicinal chemistry due to its unique structural features, which include a chloro group and a hydroxy group on a phenyl ring, alongside a ketone functional group. This compound has garnered attention for its biological activities, particularly its antimicrobial and anticancer properties, making it a subject of various research studies.

  • Molecular Formula: C₉H₇ClO₄
  • Molecular Weight: 214.60 g/mol
  • Structure: The compound features a chloro atom and a hydroxy group that enhance its reactivity and interaction with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of the chloro and hydroxy groups allows for hydrogen bonding and electrostatic interactions with proteins, potentially influencing enzyme activity or receptor binding. The ketone group can undergo nucleophilic addition reactions, leading to the formation of covalent adducts with target proteins, which is crucial for understanding its therapeutic potential.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating significant inhibition of growth. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Bacterial Strain MIC (mg/mL) Activity
E. coli0.0195Effective
S. aureus0.0048Effective
C. albicans0.039Moderate

Anticancer Properties

This compound has also been studied for its anticancer effects, particularly in lung and colon cancer cell lines. In vitro studies have shown that it can inhibit cell proliferation effectively.

Cancer Cell Line Inhibition (%) Concentration (µM)
A549 (Lung)701
HCT-116 (Colon)651

Case Studies and Research Findings

  • Antioxidative Properties: A study highlighted the antioxidative capacity of this compound, suggesting potential applications in mitigating oxidative stress-related diseases.
  • Synthesis and Derivatives: The synthesis of this compound typically involves chlorination followed by oxidation processes. Various derivatives have been synthesized to evaluate their biological activities, revealing structure-activity relationships that enhance efficacy.
  • In Vivo Studies: Animal models have demonstrated the compound's potential in reducing tumor growth when administered at specific dosages, indicating its promise as an antineoplastic agent .

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